2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a benzoxazole moiety, an azetidine ring, and a dihydropyridazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the benzoxazole derivative. The benzoxazole core can be synthesized using 2-aminophenol and various aldehydes or ketones under catalytic conditions . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors. Finally, the dihydropyridazinone moiety is formed through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions to industrial volumes. Continuous flow chemistry might also be employed to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Various substitution reactions can be performed on the benzoxazole and azetidine rings to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole moiety can lead to the formation of benzoxazole-2-carboxylic acid derivatives, while reduction can yield various alcohols or amines .
Scientific Research Applications
2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The benzoxazole moiety can bind to certain enzymes, inhibiting their activity. The azetidine ring may interact with protein receptors, altering their function. The dihydropyridazinone structure can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-[2-(1,2-Benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide: This compound shares the benzoxazole moiety but has different functional groups, leading to distinct biological activities.
1-Benzo[1,3]dioxol-5-yl derivatives: These compounds have a similar core structure but differ in their substituents, affecting their chemical and biological properties.
Imidazole-containing compounds: These compounds have a different heterocyclic core but can undergo similar chemical reactions and have comparable applications.
Uniqueness
2-{1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl}-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is unique due to its combination of a benzoxazole moiety, an azetidine ring, and a dihydropyridazinone structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-30-20-8-4-2-6-16(20)18-10-11-22(28)27(24-18)15-13-26(14-15)23(29)12-19-17-7-3-5-9-21(17)31-25-19/h2-11,15H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBKVCTWLWZVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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